molecular formula C15H12FN3 B15006952 2-Amino-6-cyclopropyl-4-(4-fluorophenyl)pyridine-3-carbonitrile

2-Amino-6-cyclopropyl-4-(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B15006952
M. Wt: 253.27 g/mol
InChI Key: QPYANFLUOHWHOF-UHFFFAOYSA-N
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Description

2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide is a chemical compound with the molecular formula C15H12FN3 It is known for its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyridyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a substitution reaction, typically using a fluorinated benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity, while the cyclopropyl group contributes to its stability and reactivity. The cyanide group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(4-chlorophenyl)-4-(4-fluorophenyl)nicotinonitrile
  • 2-((4-fluorophenyl)amino)nicotinonitrile

Uniqueness

2-amino-6-cyclopropyl-4-(4-fluorophenyl)-3-pyridyl cyanide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and binding affinity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

2-amino-6-cyclopropyl-4-(4-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H12FN3/c16-11-5-3-9(4-6-11)12-7-14(10-1-2-10)19-15(18)13(12)8-17/h3-7,10H,1-2H2,(H2,18,19)

InChI Key

QPYANFLUOHWHOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N

Origin of Product

United States

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